molecular formula C9H6F3NO2S B122807 N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 154498-33-6

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B122807
M. Wt: 249.21 g/mol
InChI Key: JWIRJUYAEBYYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide, also known as EPTC, is a herbicide that is widely used in the agricultural industry. It is a selective preemergent herbicide that controls annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the sulfonylurea herbicide family, which is known for its high efficacy and low toxicity.

Mechanism Of Action

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This leads to the death of the weed seedlings before they emerge from the soil. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is selective in its action, as it only affects the weeds and not the crops.

Biochemical And Physiological Effects

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in plants and soil, and does not persist in the environment. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide can cause skin and eye irritation in humans and should be handled with care.

Advantages And Limitations For Lab Experiments

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action allows for precise control of weed populations in laboratory experiments, and its low toxicity makes it safe to handle. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide's effectiveness can be affected by soil type, temperature, and moisture levels, which can limit its use in certain experimental conditions.

Future Directions

1. Development of new formulations of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide with improved efficacy and reduced environmental impact.
2. Investigation of the molecular mechanisms of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide resistance in weeds and development of strategies to overcome resistance.
3. Exploration of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Study of the effects of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide on non-target organisms such as soil microorganisms and beneficial insects.
5. Evaluation of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in organic farming systems as an alternative to synthetic herbicides.
In conclusion, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable herbicide that has been extensively studied for its selective action and low toxicity. Its use in laboratory experiments has contributed to our understanding of plant physiology and herbicide resistance. Further research is needed to explore its potential for improving weed control and reducing the environmental impact of herbicides.

Scientific Research Applications

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its herbicidal properties and its effect on crop yields. It has been shown to be effective in controlling weeds such as crabgrass, foxtail, and pigweed in various crops. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has also been used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

properties

CAS RN

154498-33-6

Product Name

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C9H6F3NO2S

Molecular Weight

249.21 g/mol

IUPAC Name

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C9H6F3NO2S/c1-2-7-4-3-5-8(6-7)13-16(14,15)9(10,11)12/h1,3-6,13H

InChI Key

JWIRJUYAEBYYJA-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F

synonyms

Methanesulfonamide, N-(3-ethynylphenyl)-1,1,1-trifluoro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under the conditions of example 21 C, 2 g of N-[3-(2-trimethylsilylethinyl)-phenyl]-1,1,1-trifluoromethanesulfonamide is reacted with 6.9 ml of a 1-molar solution of tetrabutylammonium fluoride in tetrahydrofuran and worked up. 387 mg of N-(3-ethinylphenyl)-1,1,1-trifluoromethanesulfonamide is obtained as oily crude product.
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